molecular formula C7H14Cl2N2O2 B13909478 4,6,7,8,9,9a-hexahydro-3H-pyrazino[2,1-c][1,4]oxazin-1-one;dihydrochloride

4,6,7,8,9,9a-hexahydro-3H-pyrazino[2,1-c][1,4]oxazin-1-one;dihydrochloride

Cat. No.: B13909478
M. Wt: 229.10 g/mol
InChI Key: LEFILWZAUIJVMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6,7,8,9,9a-hexahydro-3H-pyrazino[2,1-c][1,4]oxazin-1-one;dihydrochloride is a useful research compound. Its molecular formula is C7H14Cl2N2O2 and its molecular weight is 229.10 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,7,8,9,9a-hexahydro-3H-pyrazino[2,1-c][1,4]oxazin-1-one;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid to facilitate the formation of the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scale-up process involves optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness and safety .

Chemical Reactions Analysis

Types of Reactions

4,6,7,8,9,9a-hexahydro-3H-pyrazino[2,1-c][1,4]oxazin-1-one;dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

4,6,7,8,9,9a-hexahydro-3H-pyrazino[2,1-c][1,4]oxazin-1-one;dihydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 4,6,7,8,9,9a-hexahydro-3H-pyrazino[2,1-c][1,4]oxazin-1-one;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4,6,7,8,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-3-one;hydrochloride
  • 6,6a,7,8,9,10-hexahydro-5H-pyrazino[2,3-e]pyrido[1,2-a]pyrimidin-4-one

Uniqueness

4,6,7,8,9,9a-hexahydro-3H-pyrazino[2,1-c][1,4]oxazin-1-one;dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. These properties make it valuable for targeted research applications and potential therapeutic uses .

Properties

Molecular Formula

C7H14Cl2N2O2

Molecular Weight

229.10 g/mol

IUPAC Name

4,6,7,8,9,9a-hexahydro-3H-pyrazino[2,1-c][1,4]oxazin-1-one;dihydrochloride

InChI

InChI=1S/C7H12N2O2.2ClH/c10-7-6-5-8-1-2-9(6)3-4-11-7;;/h6,8H,1-5H2;2*1H

InChI Key

LEFILWZAUIJVMT-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCOC(=O)C2CN1.Cl.Cl

Origin of Product

United States

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